Methyl 1-(3-amino-2-hydroxy-5-methylhexanoyl)pyrrolidine-2-carboxylate
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Overview
Description
CQ31 is a small molecule that selectively activates caspase activation and recruitment domain-containing 8 (CARD8). It has a molecular weight of 272.34 and a chemical formula of C₁₃H₂₄N₂O₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CQ31 involves multiple steps, starting with the preparation of the core structure. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of CQ31.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions such as alkylation, acylation, and esterification.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of 98.31%.
Industrial Production Methods
Industrial production of CQ31 follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large quantities of starting materials are reacted in batch reactors under controlled conditions.
Continuous flow synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for more efficient and scalable production.
Purification and quality control: The final product is purified and subjected to rigorous quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
CQ31 undergoes various types of chemical reactions, including:
Oxidation: CQ31 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CQ31 into reduced forms with different functional groups.
Substitution: CQ31 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CQ31 with modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
CQ31 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the activation of CARD8 and related pathways.
Biology: Investigated for its role in modulating immune responses and inflammasome activation.
Medicine: Potential therapeutic applications in treating diseases involving CARD8 activation, such as certain inflammatory and autoimmune disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
CQ31 exerts its effects by selectively activating CARD8. The mechanism involves:
Inhibition of prolidase activity: CQ31 inhibits prolidase activity, leading to the accumulation of proline-containing polypeptides.
Inhibition of DPP8/9: The accumulated polypeptides inhibit the activity of dipeptidyl peptidases 8 and 9 (DPP8/9).
Activation of CARD8: The inhibition of DPP8/9 relieves the self-inhibited state of CARD8, facilitating its activation.
Comparison with Similar Compounds
Similar Compounds
Val-boroPro: A potent inhibitor of DPP8/9 that activates both NLRP1 and CARD8.
Ebselen: Another small molecule with similar biological activities but different molecular targets
Uniqueness of CQ31
CQ31 is unique in its selective activation of CARD8 without affecting other related inflammasomes like NLRP1. This selective activation makes it a valuable tool for studying CARD8-specific pathways and developing targeted therapies .
Properties
Molecular Formula |
C13H24N2O4 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
methyl 1-(3-amino-2-hydroxy-5-methylhexanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-8(2)7-9(14)11(16)12(17)15-6-4-5-10(15)13(18)19-3/h8-11,16H,4-7,14H2,1-3H3 |
InChI Key |
WJJROQBVMHBPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C(=O)N1CCCC1C(=O)OC)O)N |
Origin of Product |
United States |
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